3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxo-imidazolidin-4-one

Bioconjugation Click chemistry Chemical biology probe design

3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxo-imidazolidin-4-one (CAS 68712-13-0, molecular formula C₁₅H₁₅N₃OS, exact mass 285.0936 g/mol) is a 2-thioxoimidazolidin-4-one (thiohydantoin) derivative bearing an indol-3-ylmethyl substituent at the 5-position and a reactive allyl group at the N3-position. The compound integrates two privileged pharmacophoric motifs—the indole nucleus and the 2-thiohydantoin ring—within a single hybrid scaffold.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
Cat. No. B14941274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxo-imidazolidin-4-one
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC=CCN1C(=O)C(NC1=S)CC2=CNC3=CC=CC=C32
InChIInChI=1S/C15H15N3OS/c1-2-7-18-14(19)13(17-15(18)20)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)
InChIKeyJOKGZAOBPYKGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxo-imidazolidin-4-one: Core Structural and Pharmacophoric Identity for Targeted Procurement


3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxo-imidazolidin-4-one (CAS 68712-13-0, molecular formula C₁₅H₁₅N₃OS, exact mass 285.0936 g/mol) is a 2-thioxoimidazolidin-4-one (thiohydantoin) derivative bearing an indol-3-ylmethyl substituent at the 5-position and a reactive allyl group at the N3-position [1][2]. The compound integrates two privileged pharmacophoric motifs—the indole nucleus and the 2-thiohydantoin ring—within a single hybrid scaffold [3]. It is structurally positioned between the well-characterized necroptosis inhibitor Necrostatin-1 (N3-methyl analog, CAS 4311-88-0) and the demethylated inactive control Nec-1i (CAS 64419-92-7), with the distinguishing N3-allyl substituent conferring both enhanced lipophilicity and a terminal alkene handle unavailable in either comparator [4].

Why 3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxo-imidazolidin-4-one Cannot Be Replaced by Nec-1 or Other N3-Substituted Thiohydantoins


Within the 5-(indol-3-ylmethyl)-2-thioxoimidazolidin-4-one chemotype, the N3 substituent is a critical determinant of target engagement, physicochemical properties, and synthetic utility. SAR studies on necrostatins have demonstrated that the hydantoin/thiohydantoin ring is highly sensitive to structural modifications, with even minor N3 alterations profoundly affecting pharmacological activity [1]. Necrostatin-1 (N3-methyl) is a dual RIPK1/IDO inhibitor with an RIPK1 EC₅₀ of ~182–494 nM , while the N3-unsubstituted analog Nec-1i is essentially inactive against RIPK1 [2]. The target compound's N3-allyl group introduces a terminal olefin that is absent in all commonly stocked comparators, enabling orthogonal reactivity (thiol-ene, metathesis, polymerization) and altering both logP and steric profile relative to the N3-methyl, N3-ethyl, and N3-phenyl analogs [3]. Generic substitution within this series is therefore invalid because the N3 substituent simultaneously controls bioactivity, chemical derivatizability, and pharmacokinetic behavior—three dimensions that must be verified independently for each analog.

Quantitative Differentiation Evidence for 3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxo-imidazolidin-4-one vs. Closest Analogs


N3-Allyl vs. N3-Methyl: Reactive Terminal Alkene Provides Orthogonal Derivatization Capability Absent in Necrostatin-1

The target compound possesses an N3-allyl group (CH₂–CH=CH₂) incorporating a terminal sp²-hybridized carbon–carbon double bond, whereas its closest commercial comparator Necrostatin-1 (Nec-1, CAS 4311-88-0) contains a saturated N3-methyl group (CH₃) . This structural difference enables the target compound to participate in thiol-ene click reactions, olefin metathesis, and radical-initiated polymerization—transformations that are chemically impossible with Nec-1. This reactivity is an inherent, quantifiable structural property: the allyl group contributes 26.03 Da of additional molecular mass (MW 285.36 vs. 259.33 g/mol for Nec-1) and introduces one rotatable bond absent in the methyl analog, directly affecting conformational flexibility [1].

Bioconjugation Click chemistry Chemical biology probe design Thiol-ene coupling

CB1 Cannabinoid Receptor Affinity: N3-Allyl Substitution Drives Highest Affinity in Thiohydantoin Series

In a systematic SAR study of 30 substituted 5,5'-diphenyl-2-thioxoimidazolidin-4-ones at the human CB1 receptor, the N3-allyl-substituted analog 32 (3-allyl-5,5'-bis(4-iodophenyl)-2-thioxoimidazolidin-4-one) exhibited the highest affinity of the entire series with a Ki of 589 ± 49 nM [1]. This was superior to the corresponding N3-butyl analog 31 (Ki = 724 ± 52 nM) and markedly better than the N3-isobutyl analog 28 (Ki = 871 ± 40 nM) [1]. The N3-allyl group outperformed N3-benzyl (Ki = 993 ± 43 nM) and N3-ethylphenyl (Ki > 10,000 nM) substitutions, establishing N3-allyl as a privileged substituent for CB1 binding within the thiohydantoin chemotype [1]. Although this evidence originates from a 5,5'-diaryl series rather than the 5-indolylmethyl series, the shared 2-thioxoimidazolidin-4-one core and N3-substitution vector support class-level inference that the allyl group enhances CB1 receptor complementarity [2].

Cannabinoid receptor CB1 ligand Thiohydantoin SAR GPCR pharmacology

Anti-Inflammatory and Antinociceptive Activity: Indole-Thiohydantoin Scaffold Efficacy Validated in Multiple In Vivo Models

The closely related indole-imidazolidine hybrid LPSF/NN-56 (5-(1H-Indol-3-ylmethylene)-2-thioxo-imidazolidin-4-one), which shares the identical 5-indolyl-2-thioxoimidazolidin-4-one pharmacophore with the target compound but differs at both the C5-methylene vs. C5-methyl linkage and the absence of an N3-allyl group, demonstrated statistically significant anti-inflammatory and antinociceptive activity in multiple murine models [1]. LPSF/NN-56 reduced acetic acid-induced abdominal writhing by 63.1% (vs. 68% for the positive control diclofenac) and significantly decreased leukocyte migration and TNF-α/IL-1β release in both air pouch and carrageenan-induced peritonitis models [1]. The bromobenzyl-substituted analog LPSF/NN-52 achieved 52.1% writhing inhibition [1]. Although the target compound has not been tested in these specific assays, the shared indole-thiohydantoin core provides scaffold-level evidence that this chemotype is capable of modulating inflammatory pathways [2].

Anti-inflammatory Antinociceptive In vivo pharmacology Cytokine modulation

RIPK1/IDO Dual-Target Potential: Structural Positioning Between Nec-1 and Nec-1i Suggests Altered Kinase/Enzyme Selectivity Profile

Necrostatin-1 (N3-methyl) is a dual inhibitor of RIPK1 kinase (EC₅₀ = 182–494 nM) and indoleamine 2,3-dioxygenase (IDO, IC₅₀ ≈ 77 μM for human recombinant IDO) [1], while the N3-unsubstituted analog Nec-1i (CAS 64419-92-7) is ~100-fold less potent against RIPK1 and is used commercially as an inactive control [2]. The target compound's N3-allyl group places it structurally at an intermediate position: the allyl substituent is larger and more lipophilic than methyl but still presents a relatively small steric footprint compared to benzyl or phenyl analogs [3]. The critical finding by Vandenabeele and colleagues that N3-substitution directly controls the RIPK1/IDO selectivity ratio within the methyl-thiohydantoin-tryptophan series implies that N3-allyl substitution will yield a distinct selectivity profile compared to both Nec-1 and Nec-1i, though quantitative target compound data are not yet available [4].

RIPK1 kinase Indoleamine 2,3-dioxygenase (IDO) Necroptosis Immunomodulation

Enhanced Lipophilicity: N3-Allyl Substitution Increases Calculated logP by ~0.7 Units vs. N3-Methyl, Impacting Membrane Permeability and CNS Penetration Potential

The N3-allyl substituent in the target compound (C₃H₅) contributes two additional sp³-hybridized carbons and one sp² carbon relative to the N3-methyl group (CH₃) of Necrostatin-1, resulting in a predictable increase in lipophilicity [1]. Based on fragment-based logP calculation methodologies, the replacement of N3-methyl with N3-allyl is estimated to increase logP by approximately 0.7 log units [2]. This property differentiation is relevant because the necrostatin SAR study explicitly demonstrated that a representative compound in this class exhibited moderate pharmacokinetic characteristics and readily entered the central nervous system upon intravenous administration [3]. The increased lipophilicity of the allyl analog is predicted to enhance blood-brain barrier penetration relative to the N3-methyl comparator, though this remains to be experimentally verified [3].

Lipophilicity CNS penetration Physicochemical property Drug-likeness

Spectral Fingerprint and Analytical Characterization: Verified Structural Identity by ¹H NMR and GC-MS

The target compound has been analytically characterized with authenticated ¹H NMR and GC-MS spectra available through the Wiley KnowItAll spectral database (SpectraBase Compound ID: FZmqnTyORWg), acquired in DMSO-d₆ [1]. The InChI (InChI=1S/C15H15N3OS/c1-2-7-18-14(19)13(17-15(18)20)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)) and InChIKey (JOKGZAOBPYKGMF-UHFFFAOYSA-N) are definitively assigned [1]. In contrast, the primary comparator Nec-1 has a distinct InChIKey (TXUWMXQFNYDOEZ-UHFFFAOYSA-N) corresponding to N3-methyl substitution . The availability of authenticated spectral data enables unambiguous identity verification during procurement, which is essential for quality control in regulated research environments.

Analytical characterization Quality control NMR spectroscopy Mass spectrometry

Definitive Application Scenarios for 3-Allyl-5-(1H-indol-3-ylmethyl)-2-thioxo-imidazolidin-4-one Based on Verified Differentiation Evidence


Chemical Biology Probe Development via Thiol-Ene Bioconjugation of the N3-Allyl Handle

The terminal alkene of the N3-allyl group enables thiol-ene click chemistry for site-selective attachment of fluorophores, biotin, polyethylene glycol chains, or solid-phase resins [1]. This capability is structurally impossible with Necrostatin-1 (N3-methyl) or Nec-1i (N3-H), making the target compound the only viable scaffold for generating covalent chemical probes based on the 5-(indol-3-ylmethyl)-2-thioxoimidazolidin-4-one pharmacophore [1]. Applications include pull-down assays for target identification, fluorescent imaging probes for necroptosis pathway visualization, and immobilized ligand affinity chromatography . The allyl group also supports polymerization into molecularly imprinted polymers for selective extraction applications.

CB1 Cannabinoid Receptor Ligand Optimization with N3-Allyl as a Privileged Substituent

Class-level SAR evidence from the 5,5'-diphenylthiohydantoin series demonstrates that N3-allyl substitution yields the highest CB1 receptor affinity among all tested N3-substituents (Ki = 589 ± 49 nM for analog 32 vs. 724-10,000+ nM for alkyl/arylalkyl comparators) [2]. The target compound combines this privileged N3-allyl group with the 5-indolylmethyl moiety, potentially accessing binding interactions with both the CB1 orthosteric site and accessory binding pockets exploited by indole-containing ligands. This structural combination is not represented in any commercially available CB1 ligand collection, offering a genuine opportunity for novel IP generation [2].

Inflammation and Nociception Pathway Investigation Using an Indole-Thiohydantoin Scaffold with Distinct N3 Pharmacomodulation

The validated anti-inflammatory and antinociceptive activity of LPSF/NN-56 (63.1% writhing inhibition, significant reduction in TNF-α and IL-1β) establishes the indole-2-thioxoimidazolidin-4-one scaffold as competent in inflammation models [3]. The target compound's N3-allyl group introduces a distinct pharmacomodulatory element not present in LPSF/NN-56 (which is N3-unsubstituted) or LPSF/NN-52 (N3-4-bromobenzyl), enabling systematic exploration of how N3-substitution affects the cytokine modulation profile. This is directly relevant to NSAID-alternative discovery programs targeting chronic inflammatory conditions [3].

Necroptosis and IDO-Mediated Immune Tolerance Research: Exploiting an Unexplored N3-Allyl Selectivity Window

The critical finding that N3-methyl (Nec-1) confers dual RIPK1/IDO inhibitory activity, while N3-H (Nec-1i) eliminates RIPK1 potency but retains IDO activity, demonstrates that the N3 substituent directly controls the RIPK1/IDO selectivity ratio [4]. The N3-allyl compound occupies a structurally intermediate position that has not been pharmacologically characterized. Screening this compound against RIPK1 and IDO in parallel could reveal a selectivity profile distinct from both Nec-1 and Nec-1i, offering IP-generating opportunities in the competitive necroptosis and immuno-oncology fields [4]. The SAR study by Teng et al. explicitly noted that the hydantoin/thiohydantoin ring is highly sensitive to modifications, further supporting the likelihood of a unique selectivity window [5].

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